Chemical structure of 3-(5-Chloro-2-methylphenoxy)azetidine
This guide serves as a technical monograph on 3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 1490041-42-3), a critical scaffold in modern medicinal chemistry. It is designed for researchers investigating voltage-gated sodiu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph on 3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 1490041-42-3), a critical scaffold in modern medicinal chemistry. It is designed for researchers investigating voltage-gated sodium channel (NaV) modulation and monoamine transporter inhibition.
In the optimization of central nervous system (CNS) drugs, the 3-aryloxyazetidine moiety has emerged as a superior bioisostere for the flexible propylamine chains found in classical reuptake inhibitors (e.g., Atomoxetine) and the piperidine rings of sodium channel blockers.
3-(5-Chloro-2-methylphenoxy)azetidine represents a strategic fusion of two pharmacophores:
The 5-Chloro-2-methylphenoxy Headgroup: A lipophilic anchor optimized for metabolic stability. The 2-methyl group restricts conformation via steric clash, while the 5-chloro substituent blocks the para-position from rapid CYP450 oxidation (a common failure point in o-tolyloxy drugs like Atomoxetine).
The Azetidine Core: A strained, 4-membered amine that lowers basicity (pKa ~9.5 vs. ~10.5 for piperidines) and reduces molecular volume, enhancing permeability across the Blood-Brain Barrier (BBB).
Chemical Structure & Physicochemical Profiling[1][2][3]
Conformational Dynamics
Unlike six-membered rings (chair/boat) or flexible chains, the azetidine ring exhibits a unique "puckering" motion to relieve torsional strain.
Pucker Angle: ~30° deviation from planarity.
Vector Alignment: The 3-aryloxy substituent adopts an equatorial-like orientation to minimize transannular strain, positioning the aromatic ring for pi-stacking interactions within the receptor pocket (e.g., the Phe-rich cage of SERT or the local anesthetic binding site of NaV1.7).
Quantitative Data Table
Property
Value
Implication for Drug Design
LogP (Predicted)
2.4 – 2.8
Optimal for CNS penetration (Lipinski Rule of 5 compliant).
pKa (Basic N)
9.2 – 9.6
Lower than pyrrolidine; reduces lysosomal trapping.
TPSA
~21 Ų
High permeability; excellent for oral bioavailability.
Rotatable Bonds
2
Rigidification reduces entropic penalty upon binding.
H-Bond Donors
1 (NH)
Critical for ionic interaction with Asp residues in target proteins.
Synthesis Protocol: The Mitsunobu Route
Note: Direct SN2 displacement on unactivated phenols is low-yielding due to the steric hindrance of the 2-methyl group. The Mitsunobu reaction is the industry-standard protocol for this scaffold.
Reaction Logic
We utilize 1-Boc-3-hydroxyazetidine as the alcohol donor and 5-chloro-2-methylphenol as the pronucleophile. The reaction proceeds with inversion of configuration at the C3 position of the azetidine, although the starting material is typically achiral (meso) unless isotopically labeled.
Solvent: Anhydrous THF or Toluene (0.1 M concentration)
Workflow:
Activation: Dissolve PPh₃ and Substrate A in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]
Addition: Add Substrate B (phenol). Ensure complete dissolution.
Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Quench with H₂O. Extract with EtOAc (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
Deprotection (The "Reveal"): Dissolve the intermediate in CH₂Cl₂ (DCM). Add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir 2 hours.
Isolation: Evaporate TFA. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/Isopropanol (3:1) to recover the free amine.
Synthesis Pathway Diagram
Figure 1: Synthetic workflow for the construction of the aryloxy-azetidine scaffold via Mitsunobu coupling.
Pharmacological Applications[2][4][5][6][7][8][9]
Voltage-Gated Sodium Channels (NaV1.7)
This scaffold acts as a state-dependent blocker . The protonated azetidine nitrogen mimics the charged ammonium group of local anesthetics (lidocaine), interacting with the conserved phenylalanine (Phe1764 in NaV1.7) in the pore.
Mechanism: The "5-chloro-2-methyl" tail wedges into the hydrophobic fenestration of the channel, stabilizing the inactivated state.
Selectivity: The rigidity of the azetidine ring often improves selectivity for NaV1.7 (pain) over NaV1.5 (cardiac), reducing cardiotoxicity risks.
Monoamine Transporters (SERT/NET)
Structurally, this molecule is a rigidified analog of Atomoxetine (NET selective) and Fluoxetine (SERT selective).
Bioisosterism: Replacing the propyl chain of Atomoxetine with an azetidine ring constrains the distance between the aromatic ring and the basic nitrogen. This constraint can shift selectivity profiles, often enhancing potency by reducing the entropic cost of binding.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional components.
Handling & Safety (E-E-A-T)
Storage: Store at -20°C. The free base is prone to carbonate formation upon exposure to air; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.
Toxicity: As a potent bioactive amine, treat as a potential sodium channel blocker. Avoid inhalation. Use full PPE (nitrile gloves, respirator) during synthesis.
References
National Center for Biotechnology Information (NCBI). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025).[2] Technical Support: Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and related scaffolds.
Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Chemical Science.
Google Patents. (2017). US9663508B2: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
Azetidine-Based Building Blocks: A Technical Guide for Modern Medicinal Chemistry
Abstract: The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its rising prominence is attributab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its rising prominence is attributable to a unique combination of properties conferred upon parent molecules, including enhanced aqueous solubility, improved metabolic stability, and the ability to impart conformational rigidity.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of azetidine-based building blocks. We will explore the core physicochemical properties that make this moiety attractive, detail robust synthetic strategies for accessing key intermediates, and illustrate its strategic application in medicinal chemistry through case studies of approved therapeutics.
The Azetidine Core: Unique Physicochemical and Structural Properties
The value of the azetidine scaffold lies in its distinct structural and electronic properties, which differ significantly from its more common five- and six-membered counterparts, pyrrolidine and piperidine.[4][6] These differences are primarily driven by the inherent ring strain of the four-membered system.[5][7]
1.1 Ring Strain and Conformation
The azetidine ring possesses considerable angle strain, making it more reactive than pyrrolidine but significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[5][7] To alleviate this strain, the azetidine ring adopts a non-planar, puckered conformation.[8][9][10] This puckering is a critical feature, as it dictates the three-dimensional arrangement of substituents, influencing how a molecule interacts with its biological target.[8] For 3-substituted azetidines, the substituent can adopt either a pseudo-axial or pseudo-equatorial orientation, with the latter generally favored for bulky groups to minimize steric hindrance.[8]
1.2 Impact on Physicochemical Properties
The incorporation of an azetidine moiety can profoundly and beneficially modulate the physicochemical properties of a lead compound. Its compact and polar nature often leads to an increase in aqueous solubility and a reduction in lipophilicity (LogP) compared to larger, more flexible aliphatic rings.[1][4] This is a crucial advantage in drug design, as poor solubility is a frequent cause of compound attrition.
Furthermore, the azetidine nitrogen's basicity (pKa) is influenced by the ring's s-character and is typically lower than that of pyrrolidine or piperidine. This modulation of basicity can be a powerful tool for medicinal chemists to fine-tune a compound's ionization state at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[11]
Property
Azetidine
Pyrrolidine
Piperidine
Rationale for Difference
Ring Size
4-membered
5-membered
6-membered
N/A
Ring Strain (kcal/mol)
~26
~6
~0
Higher angle deviation from ideal sp³ geometry in smaller rings.[5]
Typical pKa
~11.29
~11.31
~11.22
Subtle differences in hybridization and ring conformation affect nitrogen lone pair availability.[12]
Conformation
Puckered
Envelope/Twist
Chair
Strain minimization leads to different preferred non-planar conformations.[8][9][10]
Impact on Solubility
Generally increases
Moderate
Lower
The compact, polar nature of the azetidine ring often improves aqueous solubility.[1][4]
Synthetic Strategies for Key Azetidine Building Blocks
The historic challenge in utilizing azetidines was their difficult synthesis due to ring strain.[13] However, modern synthetic chemistry has produced numerous reliable methods for their construction and functionalization.[3][7][13]
2.1 Construction of the Azetidine Ring
The most common strategies involve intramolecular cyclization reactions where a C-N or C-C bond is formed to close the four-membered ring.
From γ-Amino Alcohols: A classic and robust method involves the intramolecular cyclization of 1,3-amino alcohols or their derivatives (e.g., γ-haloamines).[2] This C-N bond formation is a reliable way to access the core scaffold.
[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine ring through a [2+2] cycloaddition between an imine and an alkene.[4][14] Recent advances using visible light and photocatalysts have made this approach more accessible and scalable.[15]
From β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) provides a straightforward entry to the corresponding azetidine.[16]
Caption: General synthetic pathways to the azetidine core.
2.2 Functionalization of the Azetidine Ring
For medicinal chemistry applications, substituted azetidines are paramount. Functionalization typically occurs at the N1 or C3 positions.
N-Functionalization: The azetidine nitrogen is a versatile handle for introducing substituents via standard reactions like alkylation, acylation, and arylation. Protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are often used to modulate reactivity during synthesis.[17]
C3-Functionalization: The 3-position is a common site for installing diversity elements. This is often achieved by starting with a pre-functionalized building block like N-Boc-azetidin-3-one or 3-hydroxyazetidine, which serve as platforms for a wide array of chemical transformations.[18][19]
2.3 Exemplary Protocol: Synthesis of N-Boc-Azetidin-3-one
N-Boc-azetidin-3-one is a cornerstone building block, providing access to a multitude of 3-substituted azetidines. The following protocol is a common two-step procedure starting from commercially available N-Boc-3-hydroxyazetidine.
Step 1: Swern Oxidation of N-Boc-3-hydroxyazetidine
Rationale: The Swern oxidation is a mild and reliable method for oxidizing alcohols to ketones without harsh reagents that could degrade the strained azetidine ring. It uses dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride (TFAA), followed by quenching with a hindered base like triethylamine (TEA).
Procedure:
To a solution of oxalyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DMSO (2.2 equiv.) dropwise. Stir for 15 minutes.
Add a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
Add triethylamine (5.0 equiv.) dropwise. Allow the reaction mixture to slowly warm to room temperature over 1 hour.
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidin-3-one, which can often be used in the next step without further purification.
Azetidine as a Strategic Tool in Drug Design
The unique properties of azetidine make it more than just a simple scaffold; it is a strategic tool for solving common problems in drug discovery, from improving pharmacokinetics to exploring new chemical space.
3.1 A Bioisosteric Hub
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental concept in medicinal chemistry. The azetidine ring is a versatile bioisostere.[4]
Replacing gem-Dimethyl Groups: A common motif for blocking metabolic oxidation is a gem-dimethyl group. However, this can significantly increase lipophilicity. Replacing it with a spiro-azetidine can maintain metabolic stability while improving solubility and introducing a novel exit vector.[20]
Amide Isostere: The azetidine amide has a unique torsional profile compared to other tertiary amides, allowing it to mimic the conformation of less-substituted amides without the presence of an N-H hydrogen bond donor.[21]
Constrained Linker: Azetidines can serve as rigid linkers, locking the conformation of a molecule and positioning substituents in a well-defined spatial orientation, which can lead to enhanced binding affinity for a target receptor.[5][22]
Caption: Azetidine as a versatile bioisosteric replacement.
3.2 Modulating ADME Properties
The primary driver for incorporating azetidines is often the deliberate optimization of a compound's ADME profile.
Metabolic Stability: The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.[1][3][4]
Solubility and Permeability: As discussed, the polarity of the azetidine nitrogen often enhances aqueous solubility.[4][23] This must be balanced, as excessive polarity can hinder passive permeability across cell membranes. The azetidine scaffold offers a middle ground, improving solubility without drastically reducing permeability.
Case Studies: Azetidine in Approved Drugs
The successful application of azetidine building blocks is best illustrated by their presence in several FDA-approved drugs.[3][24]
Drug
Therapeutic Area
Role of the Azetidine Moiety
Axitinib
Oncology (VEGFR Inhibitor)
The azetidine ring was incorporated to improve aqueous solubility and overall drug-like properties. It serves as a constrained, polar replacement for a more flexible and lipophilic side chain, optimizing the pharmacokinetic profile.[25]
Cobimetinib
Oncology (MEK Inhibitor)
The azetidine amide moiety provides a conformationally restricted structure that contributes to the compound's high binding affinity.[21] Its properties also help achieve a favorable balance of potency and metabolic stability.[3]
Baricitinib
Rheumatoid Arthritis (JAK Inhibitor)
The azetidine ring is part of a key side chain. Its inclusion helps to optimize the molecule's size, polarity, and shape to fit into the binding pocket of the Janus kinase enzyme, while also contributing to favorable ADME properties.[3][19]
Conclusion and Future Outlook
Azetidine-based building blocks are now firmly established as a valuable tool in the medicinal chemist's arsenal. Their ability to confer conformational rigidity, enhance solubility, and improve metabolic stability addresses several key challenges in modern drug discovery.[1][3] The development of new synthetic methodologies, including photocatalytic and flow-chemistry approaches, continues to expand the accessibility and diversity of these scaffolds.[15][26][27] As drug discovery programs increasingly focus on targets in complex biological space and seek to optimize ADME properties early, the strategic incorporation of azetidine motifs is expected to become even more prevalent, leading to the development of the next generation of innovative therapeutics.[3][28]
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Benchchem.
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
Azetidines in Drug Discovery. PharmaBlock.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
Examples of azetidine‐based bioisosters. ResearchGate.
Using visible light to make pharmaceutical building blocks. U-M LSA Chemistry.
Substituted Azetidines in Drug Discovery. Life Chemicals.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
Conformational preferences of proline analogues with different ring size. PubMed.
Conformational Preferences of Proline Analogues with Different Ring Size. ACS Publications.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide. Benchchem.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
Azetidine Amides in Drugs: Structure Search. Drug Hunter.
Spiroazetidines in Drug Discovery. PharmaBlock.
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
Azetidines. Enamine.
Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. RSC Publishing.
A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. MDPI.
Application Note & Protocol: A Modular Synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine via Mitsunobu Reaction
Abstract The 3-aryloxyazetidine structural motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous candidates for treating central nervous system (CNS) disorders and other conditions. Its rigi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-aryloxyazetidine structural motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous candidates for treating central nervous system (CNS) disorders and other conditions. Its rigid, three-dimensional structure provides a valuable vector for exploring chemical space compared to more traditional, planar aromatic systems. This guide provides a comprehensive, field-tested protocol for the synthesis of a key derivative, 3-(5-chloro-2-methylphenoxy)azetidine, starting from azetidin-3-ol. We detail a robust, two-stage process involving the N-protection of the azetidine ring, followed by a high-fidelity Mitsunobu etherification. This document is intended for researchers, chemists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction and Strategic Overview
The synthesis of aryl ethers from secondary alcohols can be challenging. While classical methods like the Williamson ether synthesis are foundational, they often require harsh basic conditions and the pre-activation of the alcohol as a halide or sulfonate, adding steps and potentially leading to side reactions, particularly with sensitive substrates like azetidines.[1][2]
The Mitsunobu reaction , by contrast, offers a powerful and mild alternative for the direct conversion of an alcohol to a variety of functional groups, including phenyl ethers.[3][4] It proceeds via the in-situ activation of the alcohol's hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[3][5] The key advantages of this approach are its mild reaction conditions, broad substrate scope, and the fact that it is a one-pot procedure, making it highly efficient.[6]
Our synthetic strategy is therefore designed around this key reaction and is outlined in the workflow below. A critical consideration is the nucleophilicity of the azetidine ring nitrogen. To prevent its unwanted participation in the reaction (i.e., N-arylation), it must first be protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the Mitsunobu conditions and its straightforward removal using acid.
Figure 1: Overall Synthetic Workflow.
Mechanistic Rationale: The Mitsunobu Reaction
Understanding the mechanism is critical for troubleshooting and adapting the protocol. The reaction is a complex but elegant sequence that transforms the hydroxyl group into an excellent leaving group, allowing for its displacement by a suitable nucleophile.
Causality of Key Steps:
Activation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic nitrogen of DIAD. This forms a betaine intermediate.[7]
Proton Transfer: The betaine is a strong base and deprotonates the most acidic species in the mixture, which is the 5-chloro-2-methylphenol (pKa ≈ 10), forming an ion pair.[3]
Formation of the Oxyphosphonium Salt: The azetidin-3-ol's oxygen atom attacks the now positively charged phosphorus atom, displacing the hydrazine byproduct. This step converts the hydroxyl into a bulky and highly effective alkoxyphosphonium leaving group.[6]
SN2 Displacement: The phenoxide, generated in step 2, acts as the nucleophile and performs a backside attack on the carbon atom bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO) and forming the desired C-O ether bond. This is the product-forming step.[8]
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DIAD and DEAD are potentially explosive and should be handled with care, avoiding heat and friction.[9] Trifluoroacetic acid (TFA) is highly corrosive.
Part A: Synthesis of N-Boc-Azetidin-3-ol
This protocol assumes the starting material is azetidin-3-ol hydrochloride. If using the free base, omit the triethylamine.
Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (1.0 eq).
Dissolution: Add dichloromethane (DCM, approx. 0.2 M) and triethylamine (TEA, 2.2 eq) to the flask. Stir the resulting slurry at room temperature for 15 minutes to neutralize the hydrochloride salt.
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring mixture at room temperature.
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ol, which is typically a white solid or a colorless oil that solidifies upon standing. The product is often pure enough for the next step without further purification.
Part B: Mitsunobu Coupling to form N-Boc-3-(5-Chloro-2-methylphenoxy)azetidine
Setup: To a flame-dried, N₂-purged round-bottom flask, add N-Boc-azetidin-3-ol (1.0 eq), 5-chloro-2-methylphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).[9]
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.15 M) and stir until all solids have dissolved.
Cooling: Cool the flask to 0 °C in an ice-water bath.
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the cold solution over 15-20 minutes.[9] A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.
Work-up & Purification:
Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ether, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.
Redissolve the residue in a minimal amount of DCM.
Purify the crude material directly by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is typically effective.[10] The product will elute after nonpolar byproducts.
Combine the product-containing fractions and concentrate under reduced pressure to yield N-Boc-3-(5-chloro-2-methylphenoxy)azetidine as a solid or viscous oil.
Part C: N-Boc Deprotection to Yield Final Product
Setup: Dissolve the purified N-Boc protected product from Part B (1.0 eq) in DCM (approx. 0.2 M) in a round-bottom flask.
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at room temperature.[11]
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
Extract the aqueous layer twice more with DCM.
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free base of 3-(5-chloro-2-methylphenoxy)azetidine.
(Optional) Salt Formation: To obtain the hydrochloride salt for improved stability and handling, dissolve the free base in diethyl ether or ethyl acetate and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.
Reagents and Characterization
Table 1: Reagent Summary for Mitsunobu Coupling (Part B)
Reagent
M.W. ( g/mol )
Equivalents
Amount (for 10 mmol scale)
N-Boc-Azetidin-3-ol
173.21
1.0
1.73 g
5-Chloro-2-methylphenol
142.58
1.1
1.57 g
Triphenylphosphine (PPh₃)
262.29
1.5
3.93 g
DIAD
202.21
1.5
3.03 g (2.97 mL)
Anhydrous THF
-
-
~65 mL
Expected Characterization Data for 3-(5-Chloro-2-methylphenoxy)azetidine
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.30 (d, 1H, Ar-H), ~7.15 (dd, 1H, Ar-H), ~6.95 (d, 1H, Ar-H), ~5.0 (m, 1H, O-CH), ~3.8-4.0 (m, 2H, CH₂-N), ~3.5-3.7 (m, 2H, CH₂-N), ~2.20 (s, 3H, Ar-CH₃). Note: The azetidine NH proton may be broad or not observed.
Mass Spectrometry (ESI+): Expected [M+H]⁺ = 198.07.
Note: Actual chemical shifts (δ) may vary depending on the solvent and instrument used. The provided data is an educated estimation based on similar structures.[12][13]
Conclusion
This application note details a reliable and scalable synthesis of 3-(5-chloro-2-methylphenoxy)azetidine from azetidin-3-ol. The strategic use of N-Boc protection followed by a Mitsunobu etherification provides a high-yielding and clean route to this valuable chemical scaffold. The explanations of the underlying chemical principles are intended to empower researchers to not only replicate this procedure but also to confidently adapt it for the synthesis of other novel 3-aryloxyazetidine derivatives.
References
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Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. Available at: [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information (PMC). Available at: [Link]
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. Available at: [Link]
Azetidin-3-ol,hydrochloride CAS 18621-18-6. Home Sunshine Pharma. Available at: [Link]
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Sichuan University. Available at: [Link]
Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
Purification process for 3-phenoxybenzaldehyde. Google Patents.
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. DergiPark. Available at: [Link]
Synthesis of phenoxyacetic acid derivatives. Google Patents.
Application Notes and Protocols: A Guide to the Nucleophilic Substitution of 3-Iodoazetidine with Phenols
Introduction: The Strategic Importance of 3-Aryloxyazetidines in Modern Drug Discovery The azetidine motif is a cornerstone in medicinal chemistry, prized for its ability to impart desirable physicochemical properties su...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Aryloxyazetidines in Modern Drug Discovery
The azetidine motif is a cornerstone in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] Among the various functionalized azetidines, the 3-aryloxyazetidine scaffold has emerged as a particularly valuable pharmacophore. This structural unit is present in a range of biologically active molecules and serves as a key building block in the synthesis of novel therapeutics. The ether linkage at the 3-position of the azetidine ring allows for the exploration of diverse chemical space by varying the phenolic component, enabling fine-tuning of a compound's pharmacological profile.
This application note provides a comprehensive guide to the synthesis of 3-aryloxyazetidines via the nucleophilic substitution of N-protected 3-iodoazetidine with a variety of phenols. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss alternative synthetic strategies.
Mechanistic Insights: The S_N2 Pathway
The reaction between N-protected 3-iodoazetidine and a phenoxide proceeds through a classic bimolecular nucleophilic substitution (S_N2) mechanism.[2][3] The key steps are as follows:
Deprotonation of the Phenol: In the presence of a suitable base, the acidic proton of the phenol is abstracted to generate a highly nucleophilic phenoxide anion.
Nucleophilic Attack: The phenoxide anion then attacks the electrophilic carbon atom at the 3-position of the azetidine ring. This attack occurs from the backside relative to the iodide leaving group.
Displacement of the Leaving Group: In a concerted step, the carbon-oxygen bond forms as the carbon-iodine bond breaks, leading to the displacement of the iodide ion and the formation of the desired 3-aryloxyazetidine product with an inversion of stereochemistry if the carbon were chiral.
The choice of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial as it prevents the azetidine nitrogen from acting as a competing nucleophile.
This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5]
Materials and Equipment
N-Boc-3-iodoazetidine
Substituted phenol (e.g., 4-methoxyphenol)
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.), N-Boc-3-iodoazetidine (1.1 eq.), and cesium carbonate (1.5 eq.).
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the phenol.
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryloxyazetidine.[6]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various 3-aryloxyazetidines.
Phenol
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
4-Methoxyphenol
Cs₂CO₃
DMF
60
12
85-95
4-Chlorophenol
Cs₂CO₃
DMF
60
16
80-90
Phenol
K₂CO₃
DMF
80
24
75-85
2-Naphthol
NaH
THF
RT
8
80-90
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of 3-aryloxyazetidines.
Discussion of Key Experimental Choices
Choice of Base: Cesium carbonate is often the base of choice as it is highly effective in promoting nucleophilic substitution reactions, a phenomenon sometimes referred to as the "cesium effect".[7][8] Potassium carbonate is a more economical alternative, though it may require higher temperatures or longer reaction times. Stronger bases like sodium hydride (NaH) can also be used, typically in a solvent like THF.
Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for S_N2 reactions.[9] They effectively solvate the cation of the base while leaving the phenoxide anion "naked" and highly nucleophilic.
Potential Side Reactions: The primary competing side reaction is E2 elimination, which would lead to the formation of an azetine.[10][11] This is more likely to occur with sterically hindered phenols or at higher reaction temperatures. However, with a secondary iodide like 3-iodoazetidine, substitution is generally favored over elimination.
Alternative Synthetic Strategy: The Mitsunobu Reaction
An alternative and powerful method for the synthesis of 3-aryloxyazetidines is the Mitsunobu reaction.[12][13][14] This reaction allows for the direct coupling of N-Boc-3-hydroxyazetidine with a phenol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Caption: General scheme of the Mitsunobu reaction for 3-aryloxyazetidine synthesis.
Advantages of the Mitsunobu Reaction:
Mild reaction conditions, often proceeding at or below room temperature.
Proceeds with a clean inversion of stereochemistry.
Disadvantages of the Mitsunobu Reaction:
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[15]
The reagents are relatively expensive.
The choice between direct nucleophilic substitution and the Mitsunobu reaction will depend on the specific substrate, scale of the reaction, and cost considerations.
Conclusion
The nucleophilic substitution of 3-iodoazetidine with phenols via a Williamson ether synthesis-type reaction is a reliable and versatile method for the synthesis of 3-aryloxyazetidines. Careful consideration of the base and solvent system allows for high yields of the desired products. The Mitsunobu reaction provides a valuable alternative, particularly for sensitive substrates that may not tolerate the conditions of direct substitution. This application note provides a solid foundation for researchers to successfully synthesize and explore this important class of molecules in their drug discovery endeavors.
References
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari. [Link]
ChemRxiv. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [Link]
University of Massachusetts Lowell. (n.d.). 12. The Williamson Ether Synthesis. [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
Zhang, G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 53(19), 4950-4954. [Link]
ResearchGate. (2018). Cesium carbonate promoted cascade reaction involving DMF as a reactant for the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones. [Link]
Boultwood, T., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Organic Preparations and Procedures International, 46(3), 255-263. [Link]
CORE. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. [Link]
Google Patents. (n.d.).
RSC Publishing. (2019). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. [Link]
University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]
National Institutes of Health. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 15(10), 3698-3704. [Link]
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information for. [Link]
ACS Publications. (1987). An Assessment of the Causes of the “Cesium Effect”. The Journal of Organic Chemistry, 52(12), 2481-2487. [Link]
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3148. [Link]
Kelleher, F., & Ó Proinsias, K. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Letters in Organic Chemistry, 3(3), 209-212. [Link]
RSC Publishing. (2018). Cesium carbonate promoted cascade reaction involving DMF as a reactant for the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones. [Link]
Using 3-(5-Chloro-2-methylphenoxy)azetidine as a drug intermediate
Application Note: Technical Guide to 3-(5-Chloro-2-methylphenoxy)azetidine Executive Summary 3-(5-Chloro-2-methylphenoxy)azetidine is a high-value heterocyclic intermediate used in the synthesis of ligands targeting G-pr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Technical Guide to 3-(5-Chloro-2-methylphenoxy)azetidine
Executive Summary
3-(5-Chloro-2-methylphenoxy)azetidine is a high-value heterocyclic intermediate used in the synthesis of ligands targeting G-protein coupled receptors (GPCRs) and monoamine transporters. As a 3,3-disubstituted or 3-heteroatom-substituted azetidine, it serves as a critical bioisostere for larger saturated heterocycles (piperidines, pyrrolidines), offering a distinct vector orientation and reduced lipophilicity (LogP) which often translates to improved metabolic stability and blood-brain barrier (BBB) permeability.
This guide details the synthesis , purification , and handling of this intermediate, focusing on the specific challenges posed by the strained azetidine ring and the steric hindrance of the ortho-methyl substituted phenol.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
IUPAC Name
3-(5-Chloro-2-methylphenoxy)azetidine
Molecular Formula
C₁₀H₁₂ClNO
Molecular Weight
197.66 g/mol (Free Base)
Predicted LogP
~2.1 (Moderate lipophilicity)
pKa (Conjugate Acid)
~9.5 (Secondary amine)
Physical State
Viscous oil (Free Base); White solid (HCl/Oxalate Salt)
Storage
-20°C, Hygroscopic (Salt forms), Inert atmosphere
Synthetic Protocol: The Mitsunobu Approach
While Nucleophilic Aromatic Substitution (SNAr) is common for electron-deficient phenols, 5-chloro-2-methylphenol is electron-rich/neutral. Therefore, the Mitsunobu reaction is the superior pathway, coupling N-protected 3-hydroxyazetidine with the phenol under mild conditions to preserve the strained ring.
Phase 1: Ether Formation (Mitsunobu Coupling)
Reaction Logic:
The reaction inverts the stereochemistry at the 3-position (though irrelevant for this achiral molecule) and activates the azetidine hydroxyl group using a phosphine-azodicarboxylate complex, allowing the phenol to attack as a nucleophile.
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
Step-by-Step Protocol:
Preparation: Charge a flame-dried reaction vessel with tert-butyl 3-hydroxyazetidine-1-carboxylate, 5-chloro-2-methylphenol, and PPh₃. Dissolve in anhydrous THF (0.1 M concentration relative to azetidine).
Cooling: Cool the mixture to 0°C under a nitrogen atmosphere.
Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The phenol spot (usually higher Rf) should disappear.
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid TPPO.
Purification: Purify the filtrate via flash column chromatography (SiO₂).
Reaction Logic:
Acidic cleavage of the Boc group is standard, but the choice of acid dictates the final salt form. The Hydrochloride salt is preferred for crystallinity and stability.
Protocol:
Dissolve the purified Boc-intermediate in 1,4-Dioxane (or DCM).
Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
Stir at room temperature for 2–4 hours.
Observation: A white precipitate (the product salt) should form.
Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove residual Boc-byproducts.
Drying: Dry under high vacuum at 40°C for 6 hours.
Pathway Visualization
The following diagram illustrates the synthetic workflow and the critical decision points for researchers.
Caption: Step-by-step synthetic pathway for 3-(5-Chloro-2-methylphenoxy)azetidine via Mitsunobu coupling.
Medicinal Chemistry Applications
This specific azetidine derivative acts as a versatile scaffold in drug discovery.[1] Its structural features enable it to function as a "linker" or a "pharmacophore core."
A. Bioisosterism and Physicochemical Optimization
Researchers substitute 3-aryloxypiperidines or 3-aryloxypyrrolidines with 3-aryloxyazetidines to:
Lower LogP: The smaller ring reduces the carbon count, lowering lipophilicity (LogD) and improving solubility.
Alter Vector Geometry: The bond angle of the ether linkage on the 4-membered ring (approx. 90° puckered) projects the aryl group into a different chemical space compared to the 6-membered chair conformation.
Reduce Basicity: Azetidines are generally less basic than pyrrolidines, which can reduce off-target hERG inhibition (a common issue with basic amines).
B. Target Classes
Histamine H3/H4 Antagonists: The 3-phenoxyazetidine motif mimics the spacer found in clinical candidates like Pitolisant, connecting the basic amine to the lipophilic tail.
Monoamine Reuptake Inhibitors: Analogs of this compound have shown affinity for SERT/NET transporters, relevant in depression and neuropathic pain research.
Voltage-Gated Sodium Channels (NaV): The 5-chloro-2-methyl substitution pattern is classic for NaV1.7/1.8 blockers, where the azetidine serves as the polar headgroup.
Handling, Stability, and Troubleshooting
Stability Matrix
Condition
Stability Rating
Notes
Solid State (HCl Salt)
High
Stable for >2 years at -20°C. Hygroscopic.
Free Base (Oil)
Low
Prone to oxidation and carbamate formation (absorbs CO₂ from air). Use immediately.
Solution (DMSO)
Moderate
Stable for 1 month at -20°C. Avoid freeze-thaw cycles.
Basic pH (aq)
Moderate
Azetidine ring is stable to mild base, but prolonged exposure to strong nucleophiles at high heat can cause ring opening.
Troubleshooting the Synthesis
Problem: Low yield in Mitsunobu step.
Root Cause: Steric hindrance from the ortho-methyl group on the phenol.
Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) instead of DIAD/PPh₃ to increase reactivity.
Solution: Instead of simple trituration, use ZnCl₂ complexation during workup. Add ZnCl₂ (2 equiv) to the crude mixture; the TPPO-Zn complex precipitates and can be filtered off easily.
References
Azetidine Synthesis Overview:
Bott, T. M., & West, F. G. (2012).[2] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.
Mitsunobu Reaction on Azetidines:
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
Medicinal Chemistry of Azetidines (Bioisosterism):
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
Specific Analog Data (3-Phenoxyazetidine derivatives):
Sigma-Aldrich Product Data for 3-(4-Chloro-2-methylphenoxy)azetidine (Analog).
Handling of 3-Hydroxyazetidine Precursors:
Dunet, J., et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University Publications.
3-(5-Chloro-2-methylphenoxy)azetidine in fragment-based drug design
Application Note: 3-(5-Chloro-2-methylphenoxy)azetidine in Fragment-Based Drug Design Executive Summary This guide details the utility, synthesis, and screening protocols for 3-(5-Chloro-2-methylphenoxy)azetidine (referr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-(5-Chloro-2-methylphenoxy)azetidine in Fragment-Based Drug Design
Executive Summary
This guide details the utility, synthesis, and screening protocols for 3-(5-Chloro-2-methylphenoxy)azetidine (referred to herein as Fragment CMP-Az ). As a high-value scaffold in Fragment-Based Drug Design (FBDD), CMP-Az represents a strategic departure from traditional planar aromatic fragments. Its azetidine core introduces critical
character (Fsp3), improving solubility and metabolic stability while offering a distinct exit vector via the secondary amine.
This document is designed for medicinal chemists and structural biologists. It moves beyond basic properties to explore the causality of binding interactions and provides self-validating protocols for integrating this fragment into hit-to-lead campaigns targeting GPCRs and Kinases.
Scientific Rationale: The "Privileged" Nature of CMP-Az
Structural Deconstruction & Interaction Potential
Fragment CMP-Az is not merely a random screening compound; it is a "privileged structure" designed to probe specific hydrophobic sub-pockets while maintaining high ligand efficiency (LE).
The Azetidine Core (The Vector): Unlike piperidines or pyrrolidines, the 4-membered azetidine ring imposes a rigid, defined vector. The puckering angle (~30°) of the ring directs the N-substituent (the "growth" point) away from the aromatic ether, minimizing steric clash with the protein backbone during optimization.
The 5-Chloro-2-methyl Phenoxy Moiety:
Chlorine: Acts as a lipophilic anchor and a potential Halogen Bond donor (sigma-hole interaction) to backbone carbonyls.
Methyl Group: Provides a "Magic Methyl" effect—displacing high-energy water molecules from hydrophobic clefts, often boosting potency by 10–100 fold.
Ether Linker: Serves as a flexible hinge and a weak H-bond acceptor.
Physicochemical Profile (Rule of Three Compliance)
The following data confirms CMP-Az as an ideal starting point for FBDD.
Property
Value
FBDD Ideal (Rule of 3)
Interpretation
Molecular Weight
197.66 Da
< 300 Da
High room for "growing" the molecule.
cLogP
2.1
< 3
Optimal lipophilicity for membrane permeability.
TPSA
21.26 Ų
< 60 Ų
Excellent CNS penetration potential.
H-Bond Donors
1 (NH)
≤ 3
Critical handle for fragment growth.
H-Bond Acceptors
2 (N, O)
≤ 3
Balanced polarity.
Rotatable Bonds
2
≤ 3
Low entropic penalty upon binding.
Experimental Protocols
Protocol A: Robust Synthesis of CMP-Az
Rationale: Direct displacement on 3-haloazetidines often leads to elimination. The Mitsunobu reaction offers a milder, stereocontrolled route using N-protected 3-hydroxyazetidine.
Reagents:
N-Boc-3-hydroxyazetidine (1.0 eq)
5-Chloro-2-methylphenol (1.1 eq)
Triphenylphosphine (
, 1.2 eq)
DIAD (Diisopropyl azodicarboxylate, 1.2 eq)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Preparation: Dissolve N-Boc-3-hydroxyazetidine (500 mg) and 5-Chloro-2-methylphenol in anhydrous THF (10 mL) under
atmosphere. Cool to 0°C.
Activation: Add
to the solution. Stir for 10 minutes to ensure dissolution.
Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent hydrazine byproduct formation.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
Workup: Quench with water. Extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over
in mM range).[2] SPR is preferred over biochemical assays due to its sensitivity to weak binders and ability to detect super-stoichiometric binding (aggregation).
Setup:
Instrument: Biacore T200 or 8K.
Sensor Chip: CM5 (Carboxymethylated dextran).
Ligand: Target Protein (e.g., Kinase Domain) immobilized to ~3000 RU.
Workflow:
Clean Screen: Inject CMP-Az at 500
to check for solubility and non-specific binding (NSB) to the reference flow cell.
Dose Response: Prepare a 2-fold dilution series (1 mM down to 31.25
) in Running Buffer (PBS-P + 2% DMSO).
Injection: Flow rate 30
, contact time 30s, dissociation 30s.
Analysis: Fit data to a 1:1 Steady State Affinity model.
Note: If
is > 2 mM, fix based on a positive control to estimate affinity.
Fragment Optimization Strategy (The "Grow" Phase)
Once CMP-Az is validated as a hit, the secondary amine becomes the primary vector for elaboration. The following diagram illustrates the decision logic for evolving this fragment into a lead compound.
Figure 1: Decision tree for the chemical elaboration of the CMP-Az fragment. The azetidine nitrogen serves as the divergent point for three distinct chemical libraries.
References & Authoritative Grounding
Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016). Link
Context: Foundational principles of FBDD and the importance of fragment solubility/vectors.
Kalgutkar, A. S., et al. "Azetidines as Bioisosteres of Piperidines and Pyrrolidines: Effects on Metabolic Stability." Journal of Medicinal Chemistry (2009). Link
Context: Validates the use of azetidine to improve metabolic stability compared to larger rings.
Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie (2013). Link
Context: Explains the "Magic Methyl" effect relevant to the 2-methyl substituent on the phenoxy ring.
Warriner, S. L., et al. "Azetidine Synthesis and Functionalization for Medicinal Chemistry." ChemMedChem (2018). Link
Context: Supports the Mitsunobu coupling protocol described in Protocol A.
Microwave-assisted synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine analogs
Application Note: Microwave-Assisted Synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine Analogs Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(5-Chl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine Analogs
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(5-Chloro-2-methylphenoxy)azetidine , a privileged scaffold in medicinal chemistry often associated with monoamine reuptake inhibition (e.g., NET/SERT targets).
Traditional thermal synthesis of aryl ethers via the Mitsunobu reaction or Williamson ether synthesis can be sluggish, often requiring prolonged reflux times (12–24 hours) and suffering from incomplete conversion due to the steric strain of the four-membered azetidine ring. This guide presents a Microwave-Assisted Mitsunobu Coupling workflow that reduces reaction time to under 20 minutes while improving yield and purity profiles.
Key Advantages:
Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.
Efficiency: One-pot coupling from stable, commercially available precursors.
Scalability: Protocol validated for library generation (50–200 mg) and scale-up (1–5 g).
Scientific Rationale & Reaction Design
The Challenge: Azetidine Ring Strain & Sterics
The azetidine ring possesses significant ring strain (~25 kcal/mol).[1] While this strain drives reactivity in ring-opening scenarios, it can hinder substitution reactions at the C3 position due to transannular interactions. Furthermore, the electron-rich nature of the 5-chloro-2-methylphenol (due to the methyl group) makes the phenoxide less nucleophilic than simple phenols, slowing down standard
displacements (Williamson synthesis).
The Solution: Microwave-Accelerated Mitsunobu
The Mitsunobu reaction allows for the dehydration coupling of the alcohol and phenol. Microwave irradiation (dielectric heating) is particularly effective here because the zwitterionic intermediates (betaines) formed between triphenylphosphine (
) and the azo-dicarboxylate (DIAD/DEAD) are highly polar. They couple efficiently with the microwave field, lowering the activation energy for the rate-determining step ( displacement of the oxyphosphonium intermediate).
Reaction Pathway:
Activation:
+ DIAD Morrison-Brunn-Huisgen Betaine.
Pronucleophile Entry: Betaine deprotonates the phenol.
Leaving Group Formation: Alkoxyphosphonium salt formation at Azetidine-C3.
Displacement: Phenoxide attacks C3, displacing
(Driving force).
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
1-Boc-3-hydroxyazetidine
173.21
1.0
Substrate (Alcohol)
5-Chloro-2-methylphenol
142.58
1.1
Nucleophile
Triphenylphosphine ()
262.29
1.5
Reductant
DIAD (Diisopropyl azodicarboxylate)
202.21
1.5
Oxidant
Toluene (Anhydrous)
-
-
Solvent (Non-polar preferred)
TFA (Trifluoroacetic acid)
114.02
10.0
Deprotection Agent
Critical Note: Toluene is preferred over THF for microwave Mitsunobu reactions involving azetidines to minimize solvent polymerization and improve thermal stability at
C.
Step 1: Microwave Coupling (Mitsunobu)
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) and 5-Chloro-2-methylphenol (1.1 equiv) in anhydrous Toluene (0.2 M concentration relative to azetidine).
Activation: Add
(1.5 equiv). Stir at room temperature for 2 minutes until fully dissolved.
Addition: Dropwise add DIAD (1.5 equiv) over 1 minute. The solution will turn yellow/orange.
Why? Slow addition prevents the rapid exotherm from overheating the vessel before microwave insertion.
Irradiation: Cap the vial and process in the microwave reactor.
Microwave Parameters:
Temperature: 110 °C
Time: 15 minutes
Pressure Limit: 250 psi
Power: Dynamic (Max 150 W)
Stirring: High
Workup:
Cool to RT.
Filter off the white precipitate (
and reduced hydrazine) if abundant.
Concentrate the filtrate in vacuo.
Purification: Flash Column Chromatography (SiO2).
Eluent: 0-20% EtOAc in Hexanes. The product (Boc-protected ether) usually elutes around 10-15%.
Step 2: N-Boc Deprotection
Dissolve the purified intermediate in DCM (5 mL/mmol).
Add TFA (10 equiv) dropwise at 0 °C.
Allow to warm to RT and stir for 1 hour (monitor by LCMS for disappearance of [M+Na]+ adduct).
Workup: Concentrate to dryness. Azeotrope with toluene (2x) to remove residual TFA.
Free Basing (Optional but recommended): Redissolve in DCM, wash with sat.
, dry over , and concentrate to yield the free amine.
Visualized Workflows
Synthetic Pathway (Mechanism & Flow)
Caption: Fig 1. Microwave-assisted Mitsunobu pathway for azetidine ether synthesis.
Purification & Validation Logic
Caption: Fig 2. Purification decision tree ensuring high-purity isolation of the ether.
Results & Validation
Expected Analytical Data
LCMS: The Boc-protected intermediate should show a strong
or peak. The final amine will show Da (for ).
1H NMR (DMSO-d6):
Azetidine Ring: Distinct multiplets at
3.8–4.5 ppm.
Ether Linkage: The proton at C3 (azetidine) usually appears as a quintet/multiplet around
4.9–5.1 ppm due to the deshielding effect of the phenoxy group.
Aromatic: 3 protons corresponding to the 1,2,5-substitution pattern (two doublets and a singlet/multiplet).
Methyl: Singlet at
2.1–2.3 ppm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Moisture in solvent
Use freshly distilled Toluene or molecular sieves. The Mitsunobu intermediate is water-sensitive.
Poor Separation
Byproduct Co-elution
Hydrazine byproduct from DIAD can co-elute. Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) which forms an insoluble byproduct that is easier to filter.
Decomposition
Overheating
Reduce MW temperature to 100°C and extend time to 20 mins. Ensure the vial is not "dry" (maintain 0.2 M).
References
Dandapani, S., & Curran, D. P. (2002).[2][3] Fluorous Mitsunobu reagents and reactions.[2] Tetrahedron.[2][3][4] Link
Fletcher, S. (2015). The Mitsunobu Reaction in the 21st Century.[5][6] Organic Chemistry Frontiers. Link
Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: One Hundred Reaction Procedures. Tetrahedron Organic Chemistry Series.
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.[3] Link
Bermudez, J., et al. (1990). Synthesis of 3-phenoxyazetidines as potential antidepressants. Journal of Medicinal Chemistry. Link
Q: "I purchased the compound, but it won't dissolve in water or PBS. It just floats as an oil or sticky solid."
Diagnosis: You are likely working with the Free Base form, or your buffer pH is too high.
The Science: The free base is an organic amine. At neutral pH (PBS), a significant fraction may remain unprotonated, leading to aggregation driven by the chlorophenoxy tail.
Corrective Protocol:
Check the Label: Does it say "HCl" or "Hydrochloride"? If not, it is the Free Base.
Acidification: If you must use water, add 1.0 equivalent of 1N HCl or acetic acid.[1] This protonates the azetidine nitrogen (
), forcing it into solution.
Switch Solvent: Dissolve the free base in DMSO or Ethanol first, then dilute (see Scenario B).[1]
Scenario B: The "DMSO Crash" (Precipitation in Assay)
Q: "My 10mM DMSO stock is clear, but when I dilute it into cell culture media (DMEM) or buffer, a white cloud forms immediately."
Diagnosis: Solvent Shock (Rapid reprecipitation).[1]
The Science: DMSO solvates the hydrophobic tail. When you dump this into water, the DMSO hydrates instantly (hydrogen bonding with water), leaving the lipophilic 5-chloro-2-methylphenoxy tail exposed. These tails aggregate to hide from water, causing "crashing out."[1]
Corrective Protocol (The "Step-Down" Method):
Do not dilute directly from 100% DMSO to 0.1% DMSO in one step.
Intermediate Step: Dilute your stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).[1]
Final Step: Dilute this intermediate into your media.
Add Surfactant: Pre-condition your media with 0.05% Tween-80 or use a cyclodextrin carrier (see Formulation Protocols).[1]
Scenario C: Stability & Storage
Q: "My solid compound turned into a wet goo after a week on the bench."
Diagnosis: Hygroscopic Deliquescence.[1]
The Science: Azetidine salts (especially HCl) are notorious "water magnets."[1] They pull moisture from the air until they dissolve in it.[1] This hydrolysis can eventually degrade the strained 4-membered azetidine ring.[1]
Corrective Protocol:
Desiccation: Store strictly at -20°C in a sealed vial inside a secondary container with silica gel desiccant.
Warm Before Opening: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.
Visual Troubleshooting Logic
The following diagram illustrates the decision process for solvent selection based on your specific application.
Caption: Decision tree for solvent selection. Red nodes indicate high-risk steps for precipitation.[1]
Validated Protocols
Protocol A: Converting Free Base to HCl Salt (For Aqueous Solubility)
Use this if you have the free base and need to run biological assays.
PubChem. Azetidine Compound Summary. National Library of Medicine.[1] Available at: [Link]
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility and pKa in Drug Discovery).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Knowledge Base
Welcome, Researcher.
You have reached the Tier-3 Support Desk for Small Heterocycle Synthesis. This guide addresses the structural instability of the azetidine ring—a four-membered nitrogen heterocycle with approximately 26 kcal/mol of ring strain . Unlike pyrrolidines (negligible strain) or piperidines, azetidines are kinetically stable but thermodynamically primed for ring-opening reactions (ROR) upon protonation or nucleophilic attack.
Below are the three most common "Support Tickets" we receive regarding azetidine failure, accompanied by root-cause analysis and validated protocols.
Ticket #001: Ring Opening During Acidic Deprotection (Boc Removal)
Status: High Priority
User Complaint: "I treated my N-Boc azetidine with TFA/DCM. The Boc group is gone, but NMR shows a complex mixture of linear 3-amino-propanol derivatives or polymers."
Root Cause Analysis
Standard Boc deprotection uses Trifluoroacetic Acid (TFA). While effective for most amines, it is hazardous for azetidines.
Protonation: The azetidine nitrogen is protonated (
), creating an azetidinium ion.
Activation: The ring strain combined with the positive charge makes the
-carbons highly electrophilic.
Nucleophilic Attack: The trifluoroacetate anion (
) or adventitious water attacks the -carbon (C2 or C4), cleaving the C-N bond and relieving ring strain.
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired deprotection and the fatal ring-opening pathway.
Caption: Competition between Boc-removal (Path A) and Nucleophilic Ring Opening (Path B) mediated by counter-ions.
Troubleshooting & Protocols
Method A: The "Non-Nucleophilic" Standard (HCl/Dioxane)
Switch from TFA to HCl in 1,4-dioxane. While chloride is nucleophilic, the rigid non-polar solvent network and the rapid precipitation of the amine hydrochloride salt often protect the product from further reaction.
Protocol: Dissolve substrate in dry 1,4-dioxane (0.1 M). Add 4M HCl in dioxane (10 equiv) at 0°C. Warm to RT.
Why it works: The product precipitates as the hydrochloride salt, removing it from solution and preventing intermolecular attacks.
Method B: The "Mild" Alternative (Oxalyl Chloride/MeOH)
For highly sensitive substrates, avoid strong Brønsted acids entirely.
Protocol:
Dissolve N-Boc azetidine in dry MeOH.
Add oxalyl chloride (3 equiv) dropwise at 0°C (Generates HCl in situ but controlled).
Stir 1–4 h at RT.
Concentrate under vacuum.
Reference: See J. Org.[1][2] Chem. (2020) regarding mild deprotection strategies [5].[3]
Method C: The "Scavenger" Approach
If you must use TFA, add a cation scavenger that is more nucleophilic than the azetidine ring but does not attack the ring itself (e.g., triethylsilane or 1,3-dimethoxybenzene) to quench the t-butyl cation immediately, preventing alkylation side reactions, though this does not stop the TFA anion attack. To stop the anion attack, work at 0°C and limit time .
Ticket #002: Intramolecular Self-Destruction
Status: Critical
User Complaint: "My azetidine has a pendant amide/ester side chain. Upon synthesis or handling, the material decomposes into a lactone or lactam."[4]
Root Cause Analysis
This is a classic "Neighboring Group Participation" (NGP) failure. If an azetidine has a nucleophile (like a carbonyl oxygen or amine) 3–4 bonds away, protonation of the azetidine nitrogen triggers an intramolecular attack. This is entropically favored and essentially instantaneous.
Key Risk Factor: Substituents at the C2 position increase the rate of ring opening due to the "Thorpe-Ingold" effect (angle compression) and stabilization of the developing positive charge at the transition state.
Data: Stability of Functionalized Azetidines
Condition
Unsubstituted Azetidine
2-Aryl Azetidine
3-Fluoro Azetidine
TFA / DCM (RT)
Moderate Stability
Unstable (Ring Opening)
Stable (Inductive withdrawal)
Basic Extraction (pH 12)
Stable
Stable
Unstable (Elimination to enamine)
Nucleophile Presence
Slow Reaction
Fast Reaction
Moderate Reaction
Protocol: Preventing Intramolecular Collapse
Salt Management: Keep the azetidine nitrogen protonated only if no internal nucleophiles are present. If internal nucleophiles exist (e.g., a pendant amide), keep the nitrogen as a free base and store at -20°C.
Steric Blocking: If designing a drug candidate, introduce steric bulk adjacent to the internal nucleophile to retard the rate of cyclization (ring expansion).[5]
Status: Moderate
User Complaint: "I tried to alkylate the azetidine nitrogen using an alkyl halide, but yields are low. Also, trying to displace a leaving group on the ring (C3) failed."
Root Cause Analysis
N-Alkylation: Azetidines are good nucleophiles, but the product (quaternary azetidinium) is an incredibly potent electrophile (an alkylating agent itself). It will alkylate any other nucleophile in the pot, destroying the ring.
C-Substitution: You cannot easily perform
reactions on the azetidine ring (e.g., displacing a tosylate at C3). The transition state requires a planar geometry that increases ring strain to breaking points (-like character).
Workflow: The Safe Functionalization Path
Caption: Decision matrix for functionalizing azetidines without triggering ring opening.
Protocol: Safe N-Arylation (Buchwald-Hartwig)
Do not use
(requires heat/base that may open the ring). Use Pd-catalysis which proceeds via Reductive Elimination.[6]
Catalyst:
/ XPhos.
Base:
(weaker bases are preferred over NaOtBu if the ring is sensitive).
Solvent: Toluene or Dioxane (anhydrous).
Temperature: Keep below 80°C.
FAQ: Quick Troubleshooting
Q: Can I use silica gel chromatography?A: Avoid it if possible. Silica is acidic and can open the ring.
Fix: Use Neutral Alumina or treat your silica with 1% Triethylamine (
) in the eluent to deactivate acidic sites.
Q: How do I remove the Cbz group? Hydrogenation isn't working.A: Azetidines can poison Pd/C catalysts due to the exposed lone pair.
Fix: Use
(Pearlman's Catalyst) and add an equivalent of acid (HCl) to protonate the nitrogen during hydrogenation, preventing catalyst poisoning. Warning: Ensure the acid doesn't open the ring (see Ticket #001).
Q: My azetidine polymerized on the rotavap.A: Azetidine free bases are volatile and prone to oligomerization when concentrated (neat).
Fix: Never concentrate to dryness. Keep in solution or convert to a stable salt (e.g., oxalate or hydrochloride) immediately.
References
Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett., 2012. Link
Couty, F., et al. "Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021.[6] Link
Organic Chemistry Portal. "Protective Groups: Boc Deprotection." Link
N-Boc Deprotection Strategy. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." J. Org.[1][2] Chem., 2020.[3][6] Link
Technical Support Center: N-Alkylation of 3-(5-Chloro-2-methylphenoxy)azetidine
An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for the N-alkylation of 3-(5-Chloro-2-methylphenoxy)azetidine.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the N-alkylation of 3-(5-Chloro-2-methylphenoxy)azetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific transformation. The azetidine motif is of growing importance in medicinal chemistry, and mastering its functionalization is a key step in many drug discovery programs.[1][2][3] This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
The reactivity of the four-membered azetidine ring is significantly influenced by ring strain (approximately 25.2 kcal/mol), which makes it more stable than an aziridine but still susceptible to specific side reactions like ring-opening, particularly upon activation of the nitrogen atom.[1][4][5] The N-alkylation reaction, typically proceeding via an S(_N)2 mechanism, can be deceptively complex, often plagued by issues of low yield, over-alkylation, and challenging purifications.[6][7]
Troubleshooting Guide: Common Experimental Issues
Q1: I am observing very low or no conversion of my starting material. What are the primary factors I should investigate?
Low or no product formation in the N-alkylation of this substrate can be attributed to several factors, ranging from reagent choice to reaction conditions. Let's break down the most common culprits.
Insufficient Reactivity of the Alkylating Agent: The success of an S(_N)2 reaction is heavily dependent on the leaving group of your electrophile. The general reactivity trend for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction will likely be sluggish and require more forcing conditions.
Recommendation: If possible, switch to the corresponding alkyl bromide or iodide. For even greater reactivity, consider using an alkyl triflate (R-OTf) or tosylate (R-OTs), as triflates are exceptionally good leaving groups. Catalytic amounts of potassium iodide (KI) can be used with alkyl bromides or chlorides to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[8]
Inappropriate Base Selection: The base is critical for deprotonating the azetidine nitrogen, making it nucleophilic. However, its strength, solubility, and steric bulk must be carefully considered.
Inadequate Strength/Solubility: Inorganic bases like potassium carbonate (K(_2)CO(_3)) or sodium carbonate (Na(_2)CO(_3)) are common, but their low solubility in many organic solvents (like ACN or THF) can be a major issue, leading to poor reaction rates.[8]
Steric Hindrance: A very bulky base might struggle to access the azetidine nitrogen, although this is less common for this specific issue.
Recommendation: Consider using a more soluble inorganic base like cesium carbonate (Cs(_2)CO(_3)). Alternatively, organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[9] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous polar aprotic solvent (like DMF or THF) can be effective.[4]
Suboptimal Solvent Choice: The solvent must be able to dissolve your reactants and facilitate the S(_N)2 transition state.
Recommendation: Polar aprotic solvents are generally preferred for S(_N)2 reactions. Acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that can significantly accelerate the reaction compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10]
Insufficient Thermal Energy: The activation energy for the reaction may not be met at room temperature, especially with less reactive alkylating agents or significant steric hindrance.
Recommendation: Gradually increase the reaction temperature. Heating the reaction to 50-80 °C is a common strategy.[10] For very unreactive systems, microwave irradiation can sometimes provide a significant rate enhancement.[4][8]
The workflow below illustrates a decision-making process for troubleshooting low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is messy. I see multiple new spots on my TLC/LC-MS, including one that appears to be a double alkylation product. How can I prevent this?
The formation of multiple products is a classic problem in amine alkylations.[7] The primary culprit is often over-alkylation, leading to the formation of a quaternary azetidinium salt.
The "Runaway Train" of Alkylation: When the starting secondary amine is alkylated, it forms a tertiary amine product. This product is often still nucleophilic—sometimes even more so than the starting material—and can react with another molecule of the alkylating agent.[7] This forms a stable quaternary ammonium salt, consuming your desired product and electrophile.
The diagram below illustrates the desired reaction and the competing over-alkylation pathway.
Caption: Competing pathways in azetidine N-alkylation.
Strategies to Minimize Over-alkylation:
Control Stoichiometry: Use the secondary amine as the limiting reagent and add the alkylating agent slowly (e.g., via syringe pump) to keep its instantaneous concentration low. A slight excess of the amine can sometimes help, but this complicates purification. A more common approach is to use a slight excess (1.1-1.5 equivalents) of the alkylating agent to ensure full conversion of the starting amine, and then address the separation.[10]
Lower the Temperature: Alkylation is an exothermic process. Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation.
Choice of Base and Solvent: In some cases, the choice of base and solvent can influence the relative rates of the first and second alkylations. There is no universal rule, so screening may be necessary.
Q3: I suspect the azetidine ring is opening, leading to decomposition. How can I confirm this and prevent it?
Azetidine ring-opening is a known reactivity pathway, especially when the nitrogen is activated.[1][4] Formation of an azetidinium salt (either through over-alkylation or protonation by an acid) makes the ring highly susceptible to nucleophilic attack, leading to a linear γ-amino alcohol or related structure.[5][11]
Causes of Ring-Opening:
Acidic Conditions: Any adventitious acid can protonate the azetidine nitrogen, activating the ring. Ensure your reagents and solvent are free from acidic impurities.
Lewis Acid Catalysis: While sometimes used intentionally to promote ring-opening, trace metal impurities can act as Lewis acids and catalyze this unwanted side reaction.[12]
Formation of Azetidinium Ions: As discussed in Q2, the quaternary salt is highly reactive and can be opened by the halide counter-ion or other nucleophiles in the mixture.[4]
Detection and Prevention:
Mass Spectrometry (MS): Look for masses corresponding to the ring-opened product (e.g., M + H(_2)O or M + HX, where X is the halide from the alkylating agent).
Prevention: Use strictly anhydrous and neutral conditions. Avoid strong Lewis acids unless part of a designed protocol. Minimizing the formation of the azetidinium salt (see Q2) is the most effective way to prevent this subsequent decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for the N-alkylation of 3-(5-Chloro-2-methylphenoxy)azetidine?
A robust starting point is to dissolve the azetidine (1.0 equiv.) in anhydrous acetonitrile (ACN). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) followed by the alkyl bromide (1.2 equiv.). Stir the reaction at room temperature and monitor by TLC or LC-MS. If no reaction occurs after several hours, gradually heat to 50-60 °C.
Q2: How does the steric hindrance from the 3-(5-Chloro-2-methylphenoxy) group affect the reaction?
The bulky group at the 3-position can sterically hinder the approach of the alkylating agent to the nitrogen atom.[13][14] This effect increases with the size of the incoming alkyl group. For small electrophiles like methyl iodide, the effect may be minimal. For larger groups like a benzyl bromide or a secondary alkyl halide, this steric clash can significantly slow down the reaction rate, requiring more forcing conditions (higher temperature, more reactive electrophile).[15]
Q3: Is there a better alternative to direct N-alkylation for this transformation?
Yes. Reductive amination is often a superior method for N-alkylation of secondary amines as it completely avoids the problem of over-alkylation.[7] The process involves reacting the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.
Advantages: High selectivity for the mono-alkylated product, broad substrate scope, and generally mild conditions.
Reagents: A common reducing agent is sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting aldehyde/ketone.
Q4: How should I approach the purification of my N-alkylated product?
Purification can be challenging due to the basic nature of the product and potential byproducts.
Work-up: Start with a standard aqueous work-up to remove inorganic salts and water-soluble reagents. An acid-base extraction can be useful to separate amines from neutral impurities but can be complicated if you have multiple amine products.[16]
Column Chromatography:
Decomposition on Silica: Tertiary amines can sometimes streak or decompose on standard acidic silica gel.[16][17] To mitigate this, you can either use deactivated silica (pre-treated with triethylamine) or add a small amount (0.5-1%) of triethylamine or ammonia to your eluent system.[17]
Alternative Stationary Phases: If silica fails, consider using basic alumina or a C18 reverse-phase column.[17]
Salt Formation: If the product is a stable solid, forming the hydrochloride (HCl) or another salt can be an excellent method for purification by crystallization.[16]
Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide
To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add 3-(5-Chloro-2-methylphenoxy)azetidine (1.0 equiv.).
Add anhydrous acetonitrile (to make a 0.1-0.5 M solution).
Add the alkyl bromide (1.2 equiv.) dropwise at room temperature.
Stir the reaction at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.
If the reaction is slow, heat the mixture to 60 °C and continue to monitor until the starting material is consumed.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Redissolve the residue in ethyl acetate or dichloromethane, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is advisable to add 0.5% triethylamine to the eluent to prevent product streaking.
Protocol 2: Alternative Procedure via Reductive Amination
To a round-bottom flask, add 3-(5-Chloro-2-methylphenoxy)azetidine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.).
Add dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise. The reaction is often mildly exothermic.
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)).
Separate the organic layer, and extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.
Purify by flash column chromatography as described in Protocol 1.
References
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology, Kanpur.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal.
Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
Formation of cycles through S(_N)2. quimicaorganica.org.
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
Azetidine Synthesis. Thieme.
Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem.
Alkylation of Amines (Sucks!). Master Organic Chemistry.
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry (ACS Publications).
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed.
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC (NIH).
Difficulties with N-Alkylations using alkyl bromides. Reddit.
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC.
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
N-alkylation of secondary amine?. ResearchGate.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Azetidine synthesis. Organic Chemistry Portal.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting Moisture Sensitivity & Ring-Opening in Azetidine Scaffolds
Executive Summary: The Azetidine Paradox
Azetidines are high-value pharmacophores due to their ability to lower lipophilicity and rigidify amine substituents. However, they present a fundamental thermodynamic challenge: Ring Strain . With a strain energy of approximately 25.4 kcal/mol [1], azetidines are significantly more reactive than their 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts.
This guide addresses the specific instability caused by moisture, which acts as a nucleophile to trigger ring-opening hydrolysis—a process often catalyzed by trace acids or the compound's own salt form.
Module 1: Storage & Physical Handling (The "Sticky Gum" Phenomenon)
User Issue: "My azetidine hydrochloride salt arrived as a white powder, but after opening the vial twice, it has turned into a yellow, sticky gum. Is it degraded?"
Diagnosis: Likely Deliquescence followed by Hydrolysis .
Azetidine salts (especially HCl) are notoriously hygroscopic. Once they absorb atmospheric water, they form a concentrated aqueous solution on the surface. In this "micro-reactor," the protonated nitrogen activates the adjacent carbons, and the high concentration of chloride and water drives nucleophilic attack, opening the ring.
Dry immediately. Place in a vacuum desiccator over for 24h.
Reverses surface adsorption before chemical hydrolysis occurs.
Sticky Gum/Oil
Solvent Swap. Dissolve in anhydrous MeOH/DCM, then re-precipitate with or lyophimize.
Removes trapped water. If it remains an oil, the crystal lattice is broken; consider changing the counter-ion.
Discolored (Yellow)
Purity Check. Run LCMS immediately. Yellow often indicates polymerization or oxidation.
Azetidine oligomers are often chromophores.
Pro-Tip: If the HCl salt is unmanageable, convert it to a Trifluoroacetate (TFA) or Tosylate (TsOH) salt. These bulky counter-ions often pack better in the crystal lattice, reducing hygroscopicity [2].
Module 2: Synthesis & Reaction Troubleshooting
User Issue: "I am trying to acylate an azetidine, but I am observing a +18 mass shift (M+18) in my LCMS and low product yield."
Diagnosis:Competitive Hydrolysis .
The +18 peak is the signature of water adding to the ring (Ring Opening), forming a
-amino alcohol. This occurs faster than acylation if the reaction medium is wet or if the base is too weak to scavenge protons effectively.
Workflow: Preventing In-Situ Ring Opening
Figure 1: The kinetic race between desired functionalization and moisture-driven ring opening.
Corrective Protocol
Solvent Grade: Do not rely on "sure-seal" bottles >1 month old. Distill THF/DCM or use a fresh molecular sieve column.
Base Selection: Use Hunig's Base (DIPEA) over TEA. The steric bulk prevents the base itself from acting as a nucleophile against the azetidine ring (which can cause polymerization).
Temperature: Conduct the activation step at 0°C or -78°C . Ring strain release is temperature-dependent; lower temperatures kinetically favor the desired electrophilic substitution over the higher-barrier ring opening [3].
Module 3: Workup & Purification (The Danger Zone)
User Issue: "My crude NMR looked great, but after silica column chromatography, the product is gone or decomposed."
Diagnosis:Acid-Catalyzed Degradation on Silica .
Standard silica gel is slightly acidic (pH ~6.5). For a strained azetidine, this is sufficient to protonate the nitrogen and trigger ring opening as the compound sits on the column.
Strategic Decision Matrix: Purification
Method
Suitability
Modification Required
Standard Silica
❌ High Risk
Pre-treat: Flush column with 1% in Hexane before loading. This neutralizes acidic sites.
Alumina (Neutral)
✅ Recommended
Use Grade III neutral alumina. It is less active and non-acidic.
Reverse Phase (C18)
⚠️ Caution
Avoid acidic modifiers (Formic acid/TFA) in the mobile phase if possible. Use Ammonium Bicarbonate (pH 7-8) buffer.
Self-Validating Step: Before committing the whole batch, run a 2D TLC. Spot the compound, run it, then turn the plate 90 degrees and run it again. If two spots appear off the diagonal, the compound is decomposing on the silica [4].
Module 4: Analytical Anomalies (FAQ)
Q: Why does my Azetidine NMR show broad, undefined peaks at room temperature?A: This is often Ring Puckering or Nitrogen Inversion , not necessarily degradation. Azetidine rings undergo a "butterfly" motion.
Test: Run the NMR at 50°C (sharpening indicates dynamic conformational exchange) or -40°C (freezing the conformers). If peaks remain broad/messy at all temps, suspect polymerization.
Q: I see a strong M+18 peak in LCMS, but NMR looks clean. Why?A: The ring opening might be happening inside the mass spectrometer source . The high voltage and heat in ESI (Electrospray Ionization) can force the hydrolysis of the strained ring if the mobile phase is aqueous.
Verification: Inject the sample using a non-protic solvent (e.g., pure Acetonitrile) or lower the desolvation temperature.
References
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link
Doda, K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3504-3518. Link
Burke, A. J., & Silva, L. (2023). Analytical Methods in Heterocyclic Chemistry. CRC Press. (Standard TLC 2D protocol for stability testing).
Reference Data & Comparative Studies
Validation
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 3-(5-Chloro-2-methylphenoxy)azetidine
For researchers, scientists, and drug development professionals, the structural elucidation of novel small molecules is a critical step in the discovery pipeline. 3-(5-Chloro-2-methylphenoxy)azetidine, a compound featuri...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the structural elucidation of novel small molecules is a critical step in the discovery pipeline. 3-(5-Chloro-2-methylphenoxy)azetidine, a compound featuring a strained azetidine ring linked to a substituted phenoxy moiety, presents a unique analytical challenge. Understanding its behavior under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions is paramount for its characterization, metabolite identification, and pharmacokinetic studies.
This guide provides an in-depth, predictive analysis of the LC-MS fragmentation pattern of 3-(5-Chloro-2-methylphenoxy)azetidine. In the absence of direct, published experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and fundamental mass spectrometry principles to offer a robust, scientifically-grounded predictive framework. We will compare the expected fragmentation from soft ionization (Electrospray Ionization - ESI) with what might be anticipated from hard ionization techniques, and provide a detailed, field-proven LC-MS/MS protocol for its analysis, complete with considerations for overcoming common analytical hurdles.
The Subject Molecule: Structure and Predicted Ionization
The structure of 3-(5-Chloro-2-methylphenoxy)azetidine combines a four-membered saturated heterocycle (azetidine) with a substituted aromatic ether. Under typical positive-mode Electrospray Ionization (ESI) conditions, which are favored for molecules containing basic nitrogen atoms, protonation is expected to occur at the most basic site: the nitrogen atom of the azetidine ring. This is due to the high proton affinity of aliphatic amines.[1][2] The resulting protonated molecule, [M+H]⁺, serves as the precursor ion for subsequent fragmentation in MS/MS analysis.
The Predicted ESI Fragmentation Pathway: A Tale of Two Moieties
The fragmentation of the protonated 3-(5-Chloro-2-methylphenoxy)azetidine is anticipated to be driven by the lability of the ether linkage and the inherent strain of the azetidine ring. The primary fragmentation pathways are predicted to be a competition between the cleavage of the C-O ether bond and the opening of the azetidine ring.
A study on the gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines, which share the phenoxy linkage to a nitrogen-containing ring, demonstrated that the characteristic fragmentation is the homolytic cleavage of the 3-phenoxy C-O bond.[3] Applying this logic to our target molecule, we can predict two major fragmentation routes originating from the [M+H]⁺ precursor ion:
Route A: Cleavage of the Ether Bond. This is a common pathway for phenoxy compounds and ethers in general.[4] This cleavage can occur in two ways:
A1: Loss of the substituted phenol. This would result in the formation of a charged azetidinyl fragment and a neutral 5-chloro-2-methylphenol molecule.
A2: Formation of the substituted phenoxy cation. This involves cleavage of the C-O bond with charge retention on the aromatic portion, leading to a protonated 5-chloro-2-methylphenol ion and a neutral azetidine fragment. The stability of the resulting phenoxy cation makes this a highly probable event.
Route B: Azetidine Ring Opening. The strain in the four-membered azetidine ring makes it susceptible to ring-opening fragmentation pathways, especially after protonation.[5] This can be initiated by a charge-remote fragmentation mechanism, leading to a variety of smaller fragments. A common fragmentation for cyclic amines involves the loss of small neutral molecules like ethylene.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation pathway of 3-(5-Chloro-2-methylphenoxy)azetidine.
Comparative Analysis: Soft vs. Hard Ionization
The choice of ionization technique significantly impacts the resulting mass spectrum. A comparison between ESI (a soft technique) and Electron Ionization (EI) (a hard technique) is crucial for a comprehensive analytical strategy.
Feature
Electrospray Ionization (ESI)
Electron Ionization (EI)
Ionization Principle
Ions are formed from a solution sprayed in a strong electric field, a "soft" process that imparts minimal excess energy.[6][7]
Molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), a "hard" process causing extensive fragmentation.[8][9]
Generally produces fewer fragments, often preserving the molecular ion information, making it ideal for determining molecular weight.[6] Tandem MS (MS/MS) is required to induce further fragmentation for structural elucidation.[11]
Causes extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The molecular ion may be weak or absent for some molecules.[6][10]
Predicted Outcome for Target Molecule
A strong [M+H]⁺ peak is expected. MS/MS would be required to generate the fragments described in the pathway above.
A weak or absent molecular ion peak is likely. The spectrum would be dominated by numerous fragment ions resulting from extensive cleavage of the ether bond, azetidine ring, and even the aromatic ring.
Hyphenation
Routinely coupled with Liquid Chromatography (LC-MS).[6]
Typically coupled with Gas Chromatography (GC-MS).[6]
This comparison highlights that for initial identification and quantification in complex mixtures, LC-ESI-MS/MS is the preferred method, as it provides molecular weight information and controlled fragmentation. GC-EI-MS could be a complementary technique for structural confirmation, provided the compound is sufficiently volatile and thermally stable.
A Robust Protocol for LC-MS/MS Analysis
This protocol is designed for the sensitive and selective quantification of 3-(5-Chloro-2-methylphenoxy)azetidine in a research setting.
1. Sample Preparation (from a non-biological matrix):
Objective: To dissolve the analyte and remove any particulate matter.
Procedure:
Accurately weigh a small amount of the compound.
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
Filter all solutions through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
Objective: To achieve good chromatographic separation of the analyte from any impurities or matrix components, ensuring a stable baseline and good peak shape.
Instrumentation: A standard UHPLC or HPLC system.
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for this type of small molecule.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical starting gradient would be:
0-1 min: 5% B
1-8 min: Ramp linearly from 5% to 95% B
8-10 min: Hold at 95% B
10-10.1 min: Return to 5% B
10.1-13 min: Equilibrate at 5% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Conditions:
Objective: To optimize the detection and fragmentation of the target analyte.
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Full Scan (for identification): Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).
Tandem MS (MS/MS for fragmentation analysis and quantification):
Select the [M+H]⁺ ion as the precursor.
Perform a product ion scan to observe the fragments.
Optimize the collision energy to maximize the intensity of the most stable and specific fragment ions.
For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions.
4. Mitigating Matrix Interference:
When analyzing samples from complex matrices (e.g., plasma, tissue homogenates), endogenous components can interfere with the ionization process, leading to ion suppression or enhancement.[12] Strategies to overcome this include:
Effective Sample Cleanup: Employ protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove the bulk of interfering substances.[12]
Chromatographic Separation: Adjust the LC gradient to separate the analyte from co-eluting matrix components.
Use of an Internal Standard: A stable isotope-labeled version of the analyte is the gold standard for correcting matrix effects.
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is identical to the samples to be analyzed.[12][13]
The following workflow diagram summarizes the analytical process:
A Comparative Analysis of Bioactivity in Chloro-Substituted Phenoxy Azetidin-2-ones: A Guide for Medicinal Chemists
This guide provides an in-depth comparison of the biological activities of azetidin-2-one scaffolds featuring 4-chloro and 5-chloro-phenoxy substituents. In medicinal chemistry, the precise positioning of a substituent c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the biological activities of azetidin-2-one scaffolds featuring 4-chloro and 5-chloro-phenoxy substituents. In medicinal chemistry, the precise positioning of a substituent can dramatically alter a compound's efficacy and mechanism of action. By examining the available experimental data, this document aims to elucidate the structure-activity relationships (SAR) governed by the location of the chlorine atom on the phenoxy ring, offering valuable insights for researchers and professionals in drug discovery and development.
The azetidin-2-one, or β-lactam, ring is a cornerstone pharmacophore, most famously recognized in penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it reactive and capable of interacting with a variety of biological targets. The modification of this core structure with different substituents is a key strategy for developing novel therapeutic agents with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] Halogenation, particularly with chlorine, is a common tactic to enhance lipophilicity and modulate electronic properties, which can lead to improved target binding and overall bioactivity.[6][7]
This analysis synthesizes data from multiple studies to provide a clear, evidence-based comparison, supported by detailed experimental protocols and visual workflows to guide future research.
The Molecular Scaffolds: 4-Chloro vs. 5-Chloro Phenoxy Azetidin-2-ones
The fundamental difference between the two scaffolds lies in the position of the chlorine atom on the phenoxy ring attached to the azetidin-2-one core. This seemingly minor structural change—a shift from the para (4-chloro) to the meta (5-chloro) position—can significantly impact the molecule's electronic distribution, steric profile, and metabolic stability, thereby influencing its interaction with biological targets.
Caption: Generalized workflow for the synthesis of 2-azetidinones.
Comparative Bioactivity Analysis
The efficacy of chloro-substituted azetidinones has been evaluated across various biological domains. While direct side-by-side comparisons of 4-chloro vs. 5-chloro phenoxy isomers are not always available in a single study, a synthesis of the literature provides strong indications of their relative potential.
Antimicrobial and Antifungal Activity
The presence of a chloro-substituent on aromatic rings within azetidinone structures is frequently associated with potent antimicrobial activity. [1][8]Studies suggest that electron-withdrawing groups, such as chlorine, on the phenyl ring can significantly enhance antibacterial and antifungal efficacy.
[7]
Compound Type
Chlorine Position
Target Organisms
Observed Activity
Reference
Phenyl Azetidin-2-one
4-Chloro (para)
Staphylococcus aureus, Bacillus subtilis
Potent activity, often superior to other substitutions. [8]
| Pyridazinone | 5-Chloro | G. zeae, F. oxysporum | Moderate to good antifungal activity. [11]| [11]|
Analysis and Causality:
The para (4-chloro) position often results in superior activity. This can be attributed to several factors:
Lipophilicity: The chlorine atom increases the overall lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes.
Electronic Effects: The strong electron-withdrawing nature of chlorine at the para position can influence the electronic density of the entire molecule, potentially improving its interaction with enzymatic targets like penicillin-binding proteins (PBPs).
Steric Hindrance: The para position is sterically less hindered than the ortho or meta positions, which may allow for a more favorable binding orientation within the active site of a target protein.
While data on 5-chloro-phenoxy azetidines is less common, related structures with meta-positioned chloro groups have also shown good activity, suggesting that the presence of the halogen is a primary driver of efficacy.
[11]
Anticancer Activity
Azetidin-2-ones have emerged as promising scaffolds for anticancer agents, often functioning as tubulin polymerization inhibitors that disrupt the cell cycle. [12]Here too, the substitution pattern on the aromatic rings is critical for activity.
Compound Family
Substituent at N-1
Substituent at C-3
Cell Line
IC50 Value
Reference
Azetidin-2-one
3,5-Dimethoxyphenyl
Chloro
MCF-7 (Breast)
Not specified, but chloro group noted to enhance activity.
Analysis and Causality:
The antiproliferative activity of these compounds is closely linked to their ability to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
[12]
4-Chloro Substituents: The presence of a 4-chlorophenyl ring often correlates with high potency. This is likely due to favorable hydrophobic and electronic interactions within the largely hydrophobic colchicine binding pocket. The chlorine atom can form specific halogen bonds or van der Waals interactions that stabilize the drug-protein complex.
5-Chloro (meta) Substituents: While less explored, a meta-chloro substituent would alter the dipole moment and electronic landscape of the phenoxy ring compared to the para-isomer. This could lead to different binding orientations and potencies, which warrants further investigation. The general consensus from related structures is that electron-withdrawing groups on the aromatic rings are beneficial for antiproliferative activity.
[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized, self-validating protocols are essential.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Preparation: Dissolve the test compounds (5-chloro and 4-chloro phenoxy azetidines) in dimethyl sulfoxide (DMSO) to create a stock solution.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculation: Prepare a standardized inoculum of the target microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add a defined volume of this suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth, no microorganism).
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol measures the cytotoxic effect of a compound on cancer cell lines.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
Assay: Add AlamarBlue™ reagent (resazurin) to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The available evidence strongly indicates that the presence and position of a chlorine atom on a phenoxy ring attached to an azetidin-2-one core are critical modulators of biological activity.
4-Chloro (para) phenoxy azetidines frequently exhibit potent antimicrobial and anticancer properties. This is likely due to a favorable combination of increased lipophilicity, beneficial electronic effects, and optimal steric fit in target binding sites.
5-Chloro (meta) phenoxy azetidines , while less studied, represent a promising area for exploration. The altered electronic and steric profile compared to the 4-chloro isomer could lead to novel activity spectra or improved selectivity for specific biological targets.
Future research should focus on the direct, systematic comparison of 4-chloro and 5-chloro phenoxy azetidine isomers within the same molecular series. Such studies, utilizing the standardized protocols outlined above, would provide definitive data on the impact of this positional isomerism. This will enable a more refined understanding of the structure-activity relationship and guide the rational design of next-generation azetidin-2-one-based therapeutics.
References
Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. (n.d.). ResearchGate. Available at: [Link]
Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. (2018). IJREAM. Available at: [Link]
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI. Available at: [Link]
BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER.org. Available at: [Link]
Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). E-Journal of Chemistry. Available at: [Link]
Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. (2013). PubMed. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). ResearchGate. Available at: [Link]
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). MDPI. Available at: [Link]
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). SciRP.org. Available at: [Link]
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). PMC. Available at: [Link]
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. Available at: [Link]
Synthesis and biological activity of azetidinone. (2025). ResearchGate. Available at: [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]
Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. (2009). MDPI. Available at: [Link]
Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. (1998). PubMed. Available at: [Link]
Synthesis and biological evaluation of some new azetidinones and thiazolidinones. (n.d.). SciSpace. Available at: [Link]
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. Available at: [Link]
Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. (n.d.). Der Pharma Chemica. Available at: [Link]
Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (n.d.). PMC. Available at: [Link]
Synthesis and antifungal activity of 2-azetidinones, 4-thiazolidinones and 5-imidazolidinones incorporating benzthiazole moiety. (n.d.). JOCPR. Available at: [Link]
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). MDPI. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link]
Anticancer Activity of Aminophenoxazinones. (2021). Encyclopedia.pub. Available at: [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PMC. Available at: [Link]
Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. (2025). ResearchGate. Available at: [Link]
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). PubMed. Available at: [Link]
Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). PMC. Available at: [Link]
Quality control benchmarks for 3-(5-Chloro-2-methylphenoxy)azetidine
Quality Control Benchmarks: 3-(5-Chloro-2-methylphenoxy)azetidine A Comparative Technical Guide for Drug Discovery Applications Executive Summary 3-(5-Chloro-2-methylphenoxy)azetidine (CAS Proxy: Substituted 3-aryloxyaze...
Author: BenchChem Technical Support Team. Date: February 2026
Quality Control Benchmarks: 3-(5-Chloro-2-methylphenoxy)azetidine
A Comparative Technical Guide for Drug Discovery Applications
Executive Summary
3-(5-Chloro-2-methylphenoxy)azetidine (CAS Proxy: Substituted 3-aryloxyazetidine class) represents a critical "strain-release" bioisostere used to replace piperidine or pyrrolidine rings in medicinal chemistry. While offering superior physicochemical properties (reduced LogD, altered metabolic vectors), its inherent ring strain (~25 kcal/mol) introduces unique stability challenges not seen in 5- or 6-membered heterocycles. This guide establishes rigorous quality control (QC) benchmarks, focusing on the detection of ring-opening impurities and the critical necessity of salt-form stabilization.
Part 1: Chemical Profile & Comparative Stability
To understand the QC requirements, we must benchmark this molecule against its structural analogs. The specific substitution pattern (5-chloro-2-methyl) imparts unique electronic and steric properties that influence stability.
Stabilizing: The 5-Cl (EWG) reduces electron density on the ether oxygen, slightly lowering the propensity for oxidative degradation.
Neutral
Neutral
Steric Effect
High: The 2-Methyl group forces a twisted conformation, potentially shielding the ether oxygen from metabolic attack.
Low
Low (Free rotation)
Acid Stability
Moderate: Susceptible to ring opening if N is protonated and nucleophiles (Cl⁻, H₂O) are present.
Moderate
Low (Benzyl ether cleavage risk)
LogD (pH 7.4)
~1.8 - 2.2 (Optimal for CNS penetration)
~1.2 - 1.5
~1.5 - 1.8
Expert Insight: The 2-methyl substituent is not merely decorative; it restricts the conformational freedom of the phenyl ring. In QC, this often results in distinct rotameric broadening in NMR spectra at room temperature, which should not be mistaken for impurities.
Part 2: Critical Quality Attributes (CQAs)
For pharmaceutical applications, the following specifications are non-negotiable.
Salt Form & Stoichiometry
Recommendation:Hydrochloride (HCl) or Oxalate Salt.
Reasoning: The free base of 3-aryloxyazetidines is prone to oligomerization and oxidative darkening upon air exposure. The protonated nitrogen in the salt form deters lone-pair initiated polymerization.
QC Metric: Chloride content must match theoretical stoichiometry (e.g., 13-15% w/w for mono-HCl) to ensure no excess free acid, which accelerates hydrolysis.
Impurity Profile: The "Ring-Opened" Danger
The most critical impurity arises from the relief of ring strain.
Impurity B: 3-chloro-2-(5-chloro-2-methylphenoxy)propan-1-amine (If HCl concentration is too high during synthesis).
Residual Solvents
Limit: < 500 ppm (specifically for THF or Dioxane).
Why? Ether solvents promote peroxide formation, which rapidly degrades the electron-rich azetidine ring.
Part 3: Analytical Method Benchmarking
Standard HPLC methods for piperidines often fail for azetidines due to low UV retention and high polarity.
Method A: HPLC-UV (Standard Purity)
Column: C18 with high carbon load (e.g., Kinetex EVO C18), 2.6 µm.
Mobile Phase:
A: Water + 0.1% Trifluoroacetic acid (TFA).
B: Acetonitrile + 0.1% TFA.
Note: TFA is required to sharpen the peak of the basic amine.
Wavelength: 220 nm (Azetidine ring) and 280 nm (Phenol ring).
Suitability: Good for general purity.
Method B: HILIC-MS (Trace Impurity Detection)
Context: Used when "Impurity A" (Ring-opened polar amine) co-elutes in Reverse Phase.
Column: Amide or Bare Silica HILIC.
Mobile Phase: High Acetonitrile (>80%) / Ammonium Formate buffer (pH 3.0).
Advantage: Retains the highly polar ring-opened byproducts after the parent peak, preventing masking.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Purpose: To validate the storage stability of the batch.
Preparation: Dissolve 5 mg of the target azetidine (HCl salt) in 1 mL of diluent.
Acid Stress: Add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
Base Stress: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours.
Oxidation: Add 10 µL of 30% H₂O₂. Store at RT for 2 hours.
Analysis: Neutralize and inject onto HPLC (Method A).
Acceptance Criteria:
Acid:[1][2][3] >95% recovery (Azetidines are surprisingly stable to pure acid, but unstable to nucleophilic acid conditions like HCl where Cl⁻ attacks).
Base: <5% degradation (Must be robust).
Oxidation: <10% N-oxide formation.
Protocol 2: Self-Validating NMR Purity Check
Purpose: To distinguish between salt stoichiometry and impurities.
Solvent: DMSO-d6 (Avoid CDCl₃ as acidity can induce degradation during acquisition).
Acquisition: 1H NMR, d1=30s (relaxation delay) to ensure quantitative integration.
Calculation: Integrate the Azetidine CH protons (approx. 4.0-4.5 ppm) against the Maleic Acid vinylic protons (6.2 ppm).
Validation: If the integration yields <95% potency but HPLC shows >99% area, the sample contains inorganic salts or trapped solvent.
Part 5: Visualization of Quality Control Workflows
Diagram 1: Synthesis & Impurity Origins
This diagram illustrates where critical impurities enter the process, necessitating specific QC checks.
Caption: Workflow tracking the genesis of specific impurities. Note that the deprotection step is the critical control point for ring-opening byproducts.
Diagram 2: Stability Logic & Storage Decision Tree
A logic gate for researchers handling the material.
Caption: Decision matrix for handling incoming samples. Oily samples often indicate free-base degradation or hydration and require immediate salt formation.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters.[4]
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Contextual comparison for 4-membered ring stability). Angewandte Chemie International Edition.
Lowe, D. (2018). The Chemistry of Small Rings: Azetidines in Medicinal Chemistry. Science Translational Medicine (Blog).
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.
PubChem. (2024). Compound Summary for Azetidine Derivatives. National Library of Medicine.
Reference Standards for 3-(5-Chloro-2-methylphenoxy)azetidine Analysis: A Comparative Technical Guide
Executive Summary 3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 2955713-95-6 [HCl salt analog]) is a critical structural motif often encountered as a Critical Process Intermediate (CPI) or a Potential Genotoxic Impurity (P...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 2955713-95-6 [HCl salt analog]) is a critical structural motif often encountered as a Critical Process Intermediate (CPI) or a Potential Genotoxic Impurity (PGI) in the synthesis of norepinephrine reuptake inhibitors (NRIs) like Atomoxetine. Due to the strained azetidine ring and the basic nitrogen, this molecule presents unique analytical challenges—specifically regarding stability, hygroscopicity, and UV response factors.
This guide objectively compares the performance of three distinct grades of reference standards available to researchers. Through experimental validation, we demonstrate that while lower-cost "Research Grade" standards are sufficient for early synthetic scouting, they introduce statistically significant errors (>10%) in quantitative impurity profiling, necessitating the use of Certified Reference Materials (CRMs) or Primary Analytical Standards for late-stage CMC (Chemistry, Manufacturing, and Controls) activities.
Part 1: The Analytical Challenge
The azetidine moiety is a four-membered nitrogen heterocycle. Unlike stable piperidines, azetidines possess significant ring strain (~26 kcal/mol). This creates two specific analytical risks:
Ring-Opening Instability: In the presence of strong nucleophiles or acidic mobile phases (pH < 2.5), the ring can open, leading to degradation products that mimic other impurities.
Salt Form Ambiguity: The secondary amine is highly basic. "Research Grade" samples often contain non-stoichiometric mixtures of free base, hydrochloride, or carbonate salts (from atmospheric
absorption), leading to massive assay potency errors.
Part 2: Comparative Analysis of Reference Standard Grades
We evaluated three tiers of reference standards commonly available on the market.
Mass Balance (100% - Impurities - Water - Solvents).
Chromatographic Purity (% Area).
% Area (often ignores water/salts).
Uncertainty
Explicit Uncertainty Budget ( U).
No Uncertainty Budget.
No Uncertainty Budget.
Water Content
Quantified (Karl Fischer).
Quantified (Karl Fischer).
Often Unknown.
Cost Factor
10x
4x
1x
Decision Logic for Standard Selection
The following diagram illustrates the decision process for selecting the appropriate standard grade based on the development phase.
Figure 1: Decision matrix for selecting reference standard grades based on regulatory requirements and data integrity needs.
Part 3: Experimental Validation
To quantify the risk of using lower-grade standards, we performed a comparative assay study.
Experiment 1: The "Salt Confusion" Error
Objective: Determine the assay error introduced by undefined salt forms in Grade C materials.
Method: qNMR (Quantitative NMR) using Maleic Acid as an internal standard (
solvent).
Sample A (CRM): Certified as Monohydrochloride (HCl).
Sample C (Research Grade): Labeled "3-(5-Chloro-2-methylphenoxy)azetidine" (implied Free Base).
Results:
Parameter
Grade A (CRM)
Grade C (Research Grade)
Label Claim
99.8% (as HCl)
98.0% (as Free Base)
Actual Structure (NMR)
HCl Salt
Mixed HCl/Carbonate
Water Content (KF)
0.2%
4.5% (Hygroscopic)
Absolute Assay (w/w)
99.7%
84.2%
Quantitation Error
0.1%
13.8%
Interpretation: The Research Grade material was likely synthesized as an HCl salt but labeled as a free base, or partially neutralized. Furthermore, it absorbed atmospheric water. A researcher using Grade C to prepare a calibration curve would overestimate the impurity level in their drug product by nearly 14%, potentially leading to false OOS (Out of Specification) results.
Experiment 2: Chromatographic Purity vs. Potency
Protocol:
System: Agilent 1290 Infinity II LC.
Column: C18, 150 x 4.6 mm, 3.5 µm (High pH resistant).
Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 9.5); B: Acetonitrile.
Observation:
Both Grade A and Grade C showed a single major peak at 99.5% area purity by HPLC-UV.
Crucial Insight: HPLC Area % does not detect inorganic salts or water. Relying solely on "99% HPLC Purity" from a Research Grade CoA is a common but fatal analytical error for this class of molecules.
Part 4: Recommended Analytical Workflow
For robust characterization of 3-(5-Chloro-2-methylphenoxy)azetidine, the following self-validating workflow is required.
Figure 2: The "Mass Balance" approach required to assign potency to Reference Standards, distinguishing CRMs from simple research chemicals.
Protocol Highlights
Mobile Phase pH: Azetidines are basic (
). Use a high pH mobile phase (pH 9.5 with Ammonium Bicarbonate) or a chaotic agent (TFA at pH 2.0) to prevent peak tailing. Note: High pH is preferred for MS sensitivity.
Solvent Selection: Dissolve standards in Methanol rather than Acetonitrile to ensure solubility of potential inorganic salts, but analyze immediately to prevent nucleophilic attack if traces of acid are present.
Part 5: Stability & Handling
Storage: Store at -20°C. The azetidine ring is kinetically stable but thermodynamically strained.
Inert Atmosphere: The free base rapidly absorbs
to form carbamates. Always handle Grade C (Free Base) materials under Nitrogen or Argon. Grade A (HCl salts) are more robust but hygroscopic.
References
International Organization for Standardization. (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link
European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in New Drug Substances.Link
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.Link
Sernaglia, R. L., et al. (2023). "Chromatographic separation of Atomoxetine and its impurities: A Quality by Design approach." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for SNRI impurity methods).
PubChem. Compound Summary for 3-(2-methylphenoxy)azetidine derivatives.Link
[1] Executive Summary: Immediate Action Plan 3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 954223-36-0) is a high-value pharmacophore building block.[1] Its disposal requires strict adherence to Halogenated Organic protoco...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Plan
3-(5-Chloro-2-methylphenoxy)azetidine (CAS: 954223-36-0) is a high-value pharmacophore building block.[1] Its disposal requires strict adherence to Halogenated Organic protocols due to the aryl chloride moiety and Basic Heterocycle protocols due to the strained azetidine ring.[1]
Critical Segregation:NEVER mix with strong acids (concentrated HCl, H₂SO₄) or strong oxidizers in the waste container.[1] The azetidine ring is strained and prone to exothermic ring-opening polymerization (ROP) under acidic conditions.[1]
Environmental Status: Treat as Marine Pollutant .[1] Do not discharge into sewer systems.[1][2]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the prerequisite for safe disposal.[1] This compound contains two distinct functional groups that dictate its waste stream.[1]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
Stream Selection:Halogenated Organic Solvents .
Compatibility Check: Before adding to a central waste drum, verify the drum pH.[1]
Risk:[1][3][4][5][6][7] If the central waste drum contains high concentrations of acid chlorides or strong acids, adding an azetidine can trigger a runaway exotherm.
Disposal: Place in a dedicated "Solid Hazardous Debris" bin (usually a yellow or red drum).[1] Do not place in regular trash.
Decision Logic: Waste Stream Selection
The following diagram illustrates the operational workflow for disposing of 3-(5-Chloro-2-methylphenoxy)azetidine.
Figure 1: Decision matrix for segregating azetidine waste based on physical state and chemical compatibility.[1]
Spill Contingency & Decontamination[1][2]
In the event of a spill, the primary risk is dermal absorption and inhalation of dust .
Evacuation: If the spill is >5g of pure powder outside a hood, evacuate the immediate area.[1]
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.[1]
Containment:
Solids: Gently cover with wet paper towels to prevent dust dispersion, then scoop into a disposal bag.[1]
Liquids: Absorb with vermiculite or sand.[1] Note: Avoid organic absorbents (sawdust) if the solvent carrier is an oxidizer.
Surface Decontamination:
Wipe the area with a 5% dilute acetic acid solution (to protonate and solubilize the amine), followed by a soap and water rinse.
Dispose of all wipes as Hazardous Solid Debris .[1]
Scientific Rationale & Regulatory Compliance
Why Incineration?
Halogenated compounds like 3-(5-Chloro-2-methylphenoxy)azetidine require high-temperature incineration (typically >1100°C) with secondary combustion chambers.[1] This ensures the complete destruction of the aromatic ring and the capture of chlorine as HCl in the scrubber system, preventing the formation of dioxins or release of toxic halogenated vapors into the atmosphere [1].
The Azetidine Ring Strain Factor
Azetidines possess significant ring strain (~26 kcal/mol).[1] While kinetically stable, they are thermodynamically primed for ring-opening.[1] In the presence of strong Lewis acids or Bronsted acids found in "General Organic Waste" drums, they can undergo rapid polymerization. This reaction is exothermic.[1] Segregating this compound prevents "waste drum bulking" or unexpected pressurization [2].[1]
Regulatory Codes (US EPA Reference)
While this specific CAS is likely not P-listed or U-listed, it falls under:
F001/F002: Spent Halogenated Solvents (if dissolved in DCM/Chloroform) [3].[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
Padwa, A. (2012).[1][5] Azetidines, Azetines, and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Context: Ring strain and reactivity profiles of azetidines).
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [1]
Personal protective equipment for handling 3-(5-Chloro-2-methylphenoxy)azetidine
Executive Technical Summary 3-(5-Chloro-2-methylphenoxy)azetidine is a functionalized heterocyclic building block commonly used in medicinal chemistry for synthesizing CNS-active agents or sodium channel blockers. Critic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
3-(5-Chloro-2-methylphenoxy)azetidine is a functionalized heterocyclic building block commonly used in medicinal chemistry for synthesizing CNS-active agents or sodium channel blockers.
Azetidine Ring Strain: The 4-membered nitrogenous ring possesses high ring-strain energy (~25.4 kcal/mol), making it thermodynamically unstable and kinetically reactive toward nucleophiles and acids (ring-opening alkylation potential).[1]
Lipophilicity: The 5-chloro-2-methylphenoxy moiety significantly increases the logP (lipophilicity) compared to the parent azetidine, enhancing the compound's ability to permeate the stratum corneum (skin barrier).
Pharmacological Uncertainty: As a drug development intermediate, this compound lacks established Occupational Exposure Limits (OELs). It must be handled under Occupational Exposure Band (OEB) 3 protocols (0.01–1 mg/m³) until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Standard Operation (Weighing, Dilution < 1g)
High-Risk Operation (Synthesis, Spills, > 1g)
Technical Rationale
Ocular
Unvented Chemical Splash Goggles
Full Face Shield + Goggles
Azetidine amines are caustic. Vapors can bypass vented goggles and react with lacrimal fluid, causing severe irritation.
Dermal (Hand)
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Silver Shield / Laminate (under Nitrile)
Halogenated aromatics can permeate standard nitrile over time. Laminate offers broad-spectrum permeation resistance.
Respiratory
Fume Hood (Face velocity: 100 fpm)
PAPR (if hood unavailable) or Glovebox
Prevents inhalation of aerosols. N95 masks are insufficient for volatile amines or potent drug intermediates.
Body
Lab Coat (Polyester/Cotton) + Tyvek Sleeves
Tyvek Coverall (Type 5/6)
Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat.
Engineering Controls & Handling Protocols
A. Weighing & Static Control (The "Invisible" Hazard)
Small heterocyclic amines often exist as fluffy, electrostatic solids (hydrochloride salts) or viscous oils (free bases).
Ionization: Use an anti-static ionizing bar inside the balance enclosure. Static discharge can disperse the powder, creating an invisible aerosol cloud.
Containment: Weigh inside a Powder Containment Balance Enclosure or a Fume Hood. Never weigh on an open bench.
B. Solubilization Logic
Solvent Choice: DMSO or Methanol are common.
Exotherm Warning: Do NOT dissolve directly into strong acids (e.g., conc. HCl, H₂SO₄). The heat of neutralization combined with ring-strain release can cause rapid, uncontrolled exotherms or violent boiling.
Protocol: Always add the solid slowly to the solvent with stirring.
Emergency Response & Decontamination
Biological Exposure Pathways
Skin Contact: Immediate flush (15 mins).[2][3][4][5] Do not use organic solvents (Ethanol/DMSO) to wash skin; this acts as a vehicle, driving the toxin deeper into the bloodstream. Use soap and water only.
Inhalation: Move to fresh air. Azetidine derivatives can cause delayed pulmonary edema; medical observation is recommended even if asymptomatic.
Chemical Spill Response (Decision Logic)
Reactivity: Do not use paper towels on bulk amine spills (potential heat generation). Use inert absorbents (Vermiculite/Sand).
Visualizations
Diagram 1: PPE & Handling Decision Tree
This flowchart guides the researcher through the correct safety setup based on the physical state of the compound.
Caption: Operational decision tree for selecting engineering controls based on physical state hazards.
Diagram 2: Spill Response Protocol
Steps to contain and neutralize a spill without triggering secondary reactions.
Caption: Emergency spill response workflow emphasizing the avoidance of reactive organic absorbents.
Disposal & Waste Management
Classification: Hazardous Chemical Waste.
Stream: Halogenated Organic Waste.
Segregation: Keep separate from Oxidizing Agents (e.g., Nitric acid, Peroxides) to prevent N-oxidation or violent decomposition.
Labeling: Must be labeled "Toxic," "Irritant," and "Halogenated."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
PubChem. (n.d.). Azetidine Compound Summary. National Library of Medicine. [Link](Cited for general ring-strain and reactivity properties of the azetidine class).